N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide
Overview
Description
Scientific Research Applications
Synthesis and Potential in Diabetes Treatment
A study conducted by Abbasi et al. (2023) explored the synthesis of new acetamide derivatives, including those related to N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide, to evaluate their potential as anti-diabetic agents. They found that these compounds exhibited weak to moderate activity against α-glucosidase enzyme, indicating potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).
Structural Studies and Derivative Synthesis
Nguyen et al. (2003) described a method for synthesizing derivatives of 7-aminoindan-1-one, closely related to the compound . Their approach involved regioselective oxidation and subsequent conversion to various haloindanones, demonstrating the versatility in synthesizing structurally diverse derivatives (Nguyen et al., 2003).
Anticancer Research
In a study by Karaburun et al. (2018), compounds structurally similar to N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide were synthesized and evaluated for their anticancer activity. They discovered that specific derivatives showed significant growth inhibition against various cancer cell lines, highlighting the compound's relevance in anticancer research (Karaburun et al., 2018).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, related to the compound in focus, and assessed their antioxidant activities. They reported significant antioxidant properties in these compounds, indicating potential applications in oxidative stress-related conditions (Chkirate et al., 2019).
Antifungal Applications
Gupta and Wagh (2006) investigated the antifungal activity of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide, which shares a structural similarity with the compound of interest. Their findings revealed that some synthesized compounds demonstrated appreciable antifungal activity, suggesting potential applications in combating fungal infections (Gupta & Wagh, 2006).
Safety And Hazards
Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For “N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide”, it’s recommended to immediately remove any contaminated clothing and move out of the dangerous area. Consultation with a physician is advised if exposure occurs .
properties
IUPAC Name |
N-(7-amino-1,1,3,3,6-pentamethyl-2H-inden-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-9-12(18-10(2)19)7-11-13(14(9)17)16(5,6)8-15(11,3)4/h7H,8,17H2,1-6H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEPBXIHHOPNOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1N)C(CC2(C)C)(C)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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